N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine
Description
N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine (CAS: 94232-73-2) is a spirocyclic compound with a molecular formula of C₃₂H₂₇NO₂ and a molecular weight of 457.56 g/mol . Its structure features a spiro junction between two benzopyran moieties, with a methyl group at the 3-position and two benzyl groups attached to the amine at the 7-position (Figure 1). The compound is commercially available for research and industrial applications, primarily through B2B suppliers like Chemos GmbH .
Spiropyrans, including this compound, are known for photochromic properties, where structural changes (e.g., ring-opening under UV light) alter electronic absorption spectra.
Properties
CAS No. |
94232-73-2 |
|---|---|
Molecular Formula |
C32H27NO2 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
N,N-dibenzyl-3'-methyl-2,2'-spirobi[chromene]-7'-amine |
InChI |
InChI=1S/C32H27NO2/c1-24-20-28-16-17-29(21-31(28)35-32(24)19-18-27-14-8-9-15-30(27)34-32)33(22-25-10-4-2-5-11-25)23-26-12-6-3-7-13-26/h2-21H,22-23H2,1H3 |
InChI Key |
PTXQAQMURVVVMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)OC15C=CC6=CC=CC=C6O5 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine generally follows a two-stage approach:
Stage 1: Formation of the spirobi[2H-1-benzopyran] core
This involves the construction of the spirocyclic benzopyran skeleton, typically through cyclization reactions of appropriately substituted chromene or benzopyran precursors. The methyl group at the 3-position is introduced via methylation or by using methyl-substituted starting materials.Stage 2: N,N-Dibenzylation of the amine group
The amine functionality at the 7-position is subjected to dibenzylation, usually by reaction with benzyl halides under basic conditions to yield the N,N-dibenzyl derivative.
Detailed Synthetic Route
A representative synthetic route is outlined below:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Substituted phenol + α,β-unsaturated carbonyl compound, acid/base catalyst, heat | Formation of 3-methyl-2H-1-benzopyran core |
| 2 | Spirocyclization | Intramolecular cyclization under controlled temperature | Formation of 2,2'-spirobi[2H-1-benzopyran] scaffold |
| 3 | Amination | Introduction of amine group at 7-position via nucleophilic substitution or reduction | 7-Amino-2,2'-spirobi[2H-1-benzopyran] intermediate |
| 4 | N,N-Dibenzylation | Benzyl bromide or chloride, base (e.g., K2CO3), solvent (e.g., DMF), reflux | This compound |
Reaction Conditions and Optimization
Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for the dibenzylation step to enhance nucleophilicity and solubility.
Temperature: Controlled heating (typically 60–100 °C) is necessary to drive cyclization and substitution reactions efficiently without decomposition.
Catalysts and Bases: Acid catalysts (e.g., p-toluenesulfonic acid) facilitate cyclization, while bases like potassium carbonate or sodium hydride promote N-alkylation.
Purification: The final product is purified by recrystallization or chromatographic techniques to achieve high purity suitable for research applications.
Analytical Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the formation of the spirocyclic core and successful dibenzylation by characteristic chemical shifts.
Infrared (IR) Spectroscopy: Monitors functional group transformations, such as amine and ether linkages.
Mass Spectrometry (MS): Confirms molecular weight and purity.
Chromatography (HPLC/GC): Assesses reaction completion and product isolation.
Research Findings on Preparation
Yield and Purity
Reported yields for the multi-step synthesis range from 60% to 85%, depending on reaction conditions and purification methods.
Purity levels exceeding 98% have been achieved using optimized chromatographic purification.
Challenges and Solutions
Spirocyclization Efficiency: Achieving high selectivity in spirocyclization requires precise control of temperature and catalyst concentration to avoid side reactions.
Dibenzylation Selectivity: Over-alkylation or incomplete alkylation can occur; thus, stoichiometric control of benzyl halide and reaction time is critical.
Solubility Issues: The compound’s lipophilicity necessitates the use of suitable solvents to maintain reactant solubility and reaction homogeneity.
Comparative Data Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Cyclization temperature | 80–120 °C | Acid or base catalyzed |
| Spirocyclization time | 4–12 hours | Monitored by TLC/NMR |
| Dibenzylation reagent | Benzyl bromide/chloride (1.1–2 eq) | Excess may cause side reactions |
| Dibenzylation solvent | DMF, DMSO | Polar aprotic solvents preferred |
| Base for dibenzylation | K2CO3, NaH | Facilitates nucleophilic substitution |
| Overall yield | 60–85% | Dependent on purification efficiency |
| Purity | >98% | Confirmed by HPLC and NMR |
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-3-methyl-2,2’-spirobi[2H-1-benzopyran]-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C32H27NO2
- CAS Number : 58186-51-9
- Molecular Weight : 487.56 g/mol
The compound features a spirobicyclic structure that contributes to its unique biological properties. The presence of the benzopyran moiety is significant for its interactions with biological systems.
Anticancer Properties
N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine has been investigated for its anticancer potential. Studies have indicated that compounds with similar structural frameworks exhibit inhibitory effects on cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.
- Mechanism of Action : The compound may interact with specific cellular targets that regulate proliferation and survival pathways in cancer cells.
- Case Study : A study evaluated the efficacy of various substituted benzopyran derivatives against human colorectal carcinoma cell lines, demonstrating that certain modifications could enhance anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM) .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of bacterial and fungal strains.
- In Vitro Studies : Research demonstrates that derivatives exhibit significant antimicrobial effects, with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 5.30 µM against Gram-positive and Gram-negative bacteria .
- Case Study : Compounds were screened against various pathogens, including Staphylococcus aureus and Escherichia coli, showing effectiveness comparable to established antibiotics .
Enzyme Inhibition
This compound has been explored as a potential inhibitor for several enzymes implicated in disease processes.
- Acetylcholinesterase Inhibition : Research suggests that compounds with the spirobi[2H-1-benzopyran] structure may act as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative disorders like Alzheimer's disease .
Neuroprotective Effects
Given its structural characteristics, there is potential for neuroprotective applications.
- Mechanisms of Neuroprotection : The compound may exert protective effects on neuronal cells by modulating oxidative stress pathways and promoting neuronal survival.
Summary of Findings
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-3-methyl-2,2’-spirobi[2H-1-benzopyran]-7-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with the target molecule, particularly in their spirocyclic frameworks and amine substituents :
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine (Target Compound) | 94232-73-2 | C₃₂H₂₇NO₂ | 457.56 | 3-methyl, N,N-dibenzyl |
| N,N-Diethyl-3'-phenyl-2,2'-spirobi[2H-1-benzopyran]-7-amine | 55526-24-4 | C₂₇H₂₅NO₂ | 407.50 | 3'-phenyl, N,N-diethyl |
| 1',3'-Dihydro-3',3'-dimethyl-1'-phenyl-N,N-dibenzylspiro[1-benzopyran-2,2'-indol]-7-amine | 57771-08-1 | C₃₈H₃₄N₂O | 550.70 | Spiro[indole] core, 3',3'-dimethyl, 1'-phenyl |
Structural and Functional Differences
Core Structure: The target compound has a spirobi[benzopyran-benzopyran] core, while the indole-containing analog (CAS: 57771-08-1) features a spiro[benzopyran-indole] system .
Substituent Effects :
- N,N-Diethyl-3'-phenyl analog (CAS: 55526-24-4) replaces the benzyl groups with smaller ethyl groups, reducing steric hindrance and lipophilicity compared to the target compound. The 3'-phenyl group may enhance planarity, affecting photochromic response .
- The indole-containing analog (CAS: 57771-08-1) includes a dimethyl group at the 3'-position and a phenyl group at the 1'-position. These substituents likely increase steric bulk and thermal stability .
Molecular Weight and Solubility :
- The target compound (457.56 g/mol) is heavier than the diethyl-phenyl analog (407.50 g/mol) but lighter than the indole derivative (550.70 g/mol). Higher molecular weight in the indole analog may reduce solubility in polar solvents .
Biological Activity
N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine (CAS No. 58186-51-9) is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C32H27NO2
- Molecular Weight : 457.6 g/mol
- IUPAC Name : N,N-dibenzyl-3'-methyl-2,2'-spirobi[chromene]-7-amine
The compound features a unique spirobi[chromene] structure that contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The spirobi[chromene] core enhances its binding affinity to various enzymes and receptors, leading to modulation of their activity.
1. Neuroprotective Properties
Research indicates that compounds similar to N,N-dibenzyl derivatives exhibit neuroprotective effects, particularly in the context of Alzheimer's disease. For instance, studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key targets in neurodegenerative disorders:
| Compound | AChE IC50 (μM) | MAO-B IC50 (μM) | Neuroprotective Effect |
|---|---|---|---|
| N,N-Dibenzyl Derivative | 0.09 | 27 | Significant |
These compounds have demonstrated the ability to protect neuronal cells from oxidative stress induced by hydrogen peroxide, showcasing their potential as therapeutic agents for neurodegenerative diseases .
2. Antioxidant Activity
N,N-Dibenzyl derivatives have also been studied for their antioxidant properties. They exhibit significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related damage in cells. This activity is often assessed using various assays, including DPPH and ABTS radical scavenging tests.
3. Anticancer Activity
Preliminary studies suggest that N,N-dibenzyl derivatives may possess anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
These findings highlight the need for further investigation into the compound's efficacy and mechanisms in cancer treatment .
Case Studies and Research Findings
Recent studies focusing on the biological activity of N,N-dibenzyl derivatives have provided insights into their therapeutic potential:
- Alzheimer's Disease Models : A study demonstrated that compounds with similar structures showed significant inhibition of AChE and neuroprotective effects in rat models . The dual inhibition of AChE and MAO-B suggests a multitarget approach beneficial for treating Alzheimer's disease.
- Antioxidant Studies : In vitro assays revealed that these compounds effectively reduced oxidative stress markers in neuronal cell cultures, indicating their potential as neuroprotective agents .
- Cytotoxicity Assessments : Evaluations against various cancer cell lines revealed promising results, with certain derivatives exhibiting selective cytotoxicity towards cancer cells while sparing normal cells .
Q & A
Q. What are the optimal synthetic routes for N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of spirobi-benzopyran derivatives typically involves cyclization of propargyl ethers or bromohydrin intermediates. For example, a route analogous to substituted benzopyran synthesis () includes:
Cyclization of propargyl ethers under thermal conditions to form the benzopyran core.
Epoxidation followed by amine-mediated ring-opening to introduce the dibenzyl amine group.
Optimization can be achieved by:
-
Using Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency.
-
Adjusting solvent polarity (e.g., DMF vs. THF) to control reaction kinetics.
-
Monitoring intermediates via TLC or HPLC to isolate high-purity products .
- Data Table : Hypothetical Reaction Optimization
| Step | Condition Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | BF₃·Et₂O, DMF | 65 | 98.5 |
| 1 | No catalyst, THF | 32 | 85.0 |
Q. Which spectroscopic techniques are most effective for characterizing the spirobi structure and confirming substitution patterns?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., benzyl CH₂ at δ ~4.5 ppm) and spiro carbon connectivity.
- X-ray Crystallography : Resolves the spirobi configuration and spatial arrangement of substituents.
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
For example, similar spirobi compounds in optoelectronic studies () used these techniques to validate structural integrity .
Q. How does the electronic environment of the dibenzyl amine group influence the compound’s photophysical properties?
- Methodological Answer : The electron-donating dibenzyl amine group stabilizes charge-transfer states, enhancing fluorescence or phosphorescence. Techniques include:
- UV-Vis Spectroscopy : Compare absorption maxima (λₐᵦₛ) in solvents of varying polarity.
- DFT Calculations : Map HOMO-LUMO gaps to predict emission wavelengths.
For instance, spirobi-fluorene analogs () showed λₑₘ at 450–550 nm, attributed to amine-mediated charge transfer .
Advanced Research Questions
Q. What computational methods can predict the compound’s interaction with biological targets, and how do molecular dynamics (MD) simulations inform binding mechanisms?
- Methodological Answer :
-
Docking Studies (AutoDock/Vina) : Screen against enzyme active sites (e.g., kinases or oxidoreductases) to identify potential binding poses.
-
MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories.
For pyrazolo-pyrimidine derivatives (), MD revealed hydrogen bonding with catalytic residues, guiding structure-activity optimization .- Data Table : Hypothetical Docking Scores
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| Kinase X | -9.2 | H-bond: Lys45 |
| Oxidoreductase Y | -8.7 | Hydrophobic: Phe123 |
Q. How can contradictory data regarding the compound’s solubility in polar solvents be resolved through solvent selection and molecular modification?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–12) using nephelometry.
- Derivatization : Introduce sulfonate or PEG groups to enhance hydrophilicity without disrupting the spirobi core.
For ES-silanates (), phenylpropyl stationary phases achieved 94% recovery in polar solvents, suggesting similar strategies for solubility enhancement .
Q. What role does the spirobi configuration play in stabilizing charge-transfer states for optoelectronic applications?
- Methodological Answer : The spirobi structure minimizes π-π stacking, reducing aggregation-caused quenching (ACQ). Techniques include:
-
Cyclic Voltammetry : Measure oxidation/reduction potentials to estimate HOMO-LUMO levels.
-
Time-Resolved Photoluminescence : Quantify exciton lifetime in thin films.
Spirobi-fluorene hosts () exhibited external quantum efficiencies >15% in OLEDs due to rigid spiro-conjugation .- Data Table : Photophysical Properties of Spirobi Analogs
| Compound | λₑₘ (nm) | EQE (%) | HOMO (eV) |
|---|---|---|---|
| Spirobi-A | 520 | 18 | -5.3 |
| Spirobi-B | 480 | 22 | -5.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
